[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate
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Overview
Description
[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate is a complex organic compound that features multiple functional groups, including hydroxyl, ester, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate typically involves multi-step organic reactions. The process may start with the preparation of the dihydroxybutan-2-yl moiety, followed by the introduction of the ester and amide functionalities. Common reagents used in these steps include protecting groups, coupling agents, and catalysts to ensure the desired stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ester group would produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, [(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential as a biochemical probe or as a precursor to bioactive molecules. Its structural features could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the amide and ester groups suggests potential activity as enzyme inhibitors or receptor modulators.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methoxyphenyl)propanoate
- [(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-hydroxyphenyl)propanoate
Uniqueness
The uniqueness of [(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H33NO7 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C25H33NO7/c1-17(22(28)15-27)32-23(29)21(26-24(30)33-25(2,3)4)14-18-10-12-20(13-11-18)31-16-19-8-6-5-7-9-19/h5-13,17,21-22,27-28H,14-16H2,1-4H3,(H,26,30)/t17-,21-,22+/m0/s1 |
InChI Key |
LGJUQORSIRVXFT-BULFRSBZSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](CO)O)OC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(CO)O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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